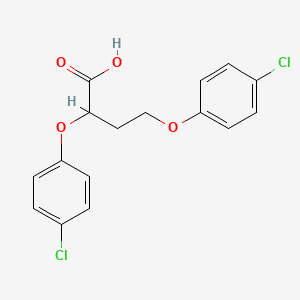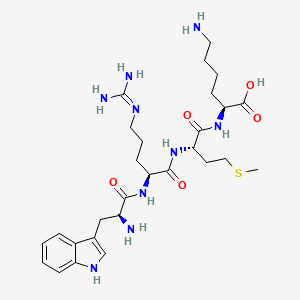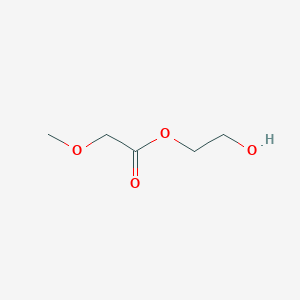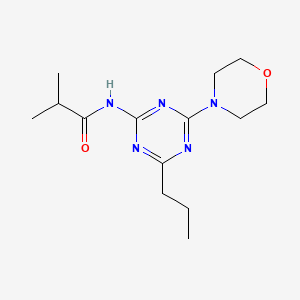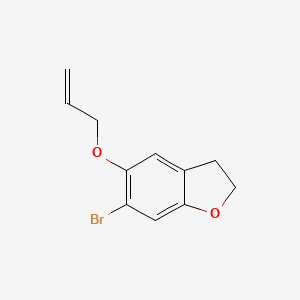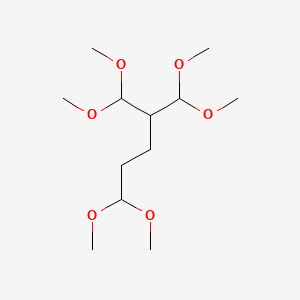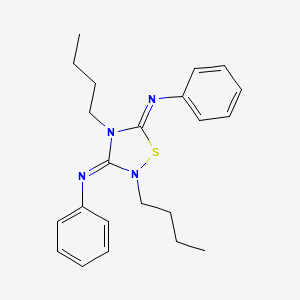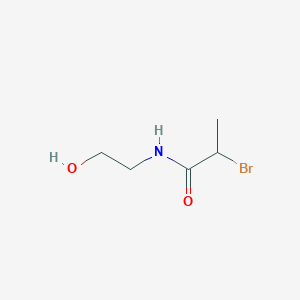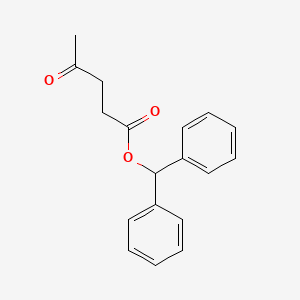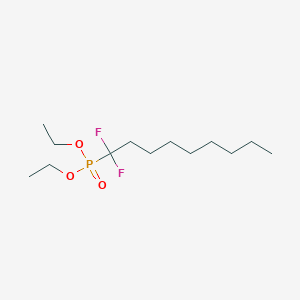![molecular formula C14H15ClN2O2S2 B14273816 2-({2-[(2-Aminoethyl)disulfanyl]ethyl}amino)-3-chloronaphthalene-1,4-dione CAS No. 137506-20-8](/img/structure/B14273816.png)
2-({2-[(2-Aminoethyl)disulfanyl]ethyl}amino)-3-chloronaphthalene-1,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-({2-[(2-Aminoethyl)disulfanyl]ethyl}amino)-3-chloronaphthalene-1,4-dione is a complex organic compound characterized by its unique structure, which includes a naphthalene core substituted with a chlorine atom and a disulfide-linked aminoethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({2-[(2-Aminoethyl)disulfanyl]ethyl}amino)-3-chloronaphthalene-1,4-dione typically involves multiple steps:
Formation of the Naphthalene Core: The naphthalene core can be synthesized through a Friedel-Crafts acylation reaction, where naphthalene is reacted with a chlorinated acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Introduction of the Disulfide Linkage: The disulfide linkage is introduced by reacting an aminoethyl disulfide with the naphthalene derivative. This step often requires a reducing agent like dithiothreitol (DTT) to facilitate the formation of the disulfide bond.
Final Assembly: The final step involves the coupling of the disulfide-linked aminoethyl group to the naphthalene core, typically under mild conditions to prevent degradation of the disulfide bond.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The disulfide bond in 2-({2-[(2-Aminoethyl)disulfanyl]ethyl}amino)-3-chloronaphthalene-1,4-dione can undergo oxidation to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced to thiols using reducing agents like DTT or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: The chlorine atom on the naphthalene ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are common oxidizing agents.
Reduction: DTT or TCEP are commonly used reducing agents.
Substitution: Nucleophiles such as sodium azide or primary amines can be used in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols.
Substitution: Various substituted naphthalene derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 2-({2-[(2-Aminoethyl)disulfanyl]ethyl}amino)-3-chloronaphthalene-1,4-dione is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study disulfide bond formation and reduction in proteins. Its ability to undergo redox reactions makes it a valuable tool for investigating cellular redox states.
Medicine
In medicinal chemistry, this compound has potential as a therapeutic agent due to its ability to interact with biological molecules through its disulfide linkage. It may be explored for its potential in drug delivery systems or as a precursor to active pharmaceutical ingredients.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers with specific redox properties or as a component in electronic devices.
Mechanism of Action
The mechanism of action of 2-({2-[(2-Aminoethyl)disulfanyl]ethyl}amino)-3-chloronaphthalene-1,4-dione involves its ability to undergo redox reactions. The disulfide bond can be reduced to thiols, which can then interact with various biological targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-({2-[(2-Aminoethyl)disulfanyl]ethyl}amino)-1,4-naphthoquinone: Similar structure but lacks the chlorine atom.
2-({2-[(2-Aminoethyl)disulfanyl]ethyl}amino)-3-bromonaphthalene-1,4-dione: Similar structure but with a bromine atom instead of chlorine.
2-({2-[(2-Aminoethyl)disulfanyl]ethyl}amino)-3-methylnaphthalene-1,4-dione: Similar structure but with a methyl group instead of chlorine.
Uniqueness
The presence of the chlorine atom in 2-({2-[(2-Aminoethyl)disulfanyl]ethyl}amino)-3-chloronaphthalene-1,4-dione makes it unique compared to its analogs. This chlorine atom can participate in various substitution reactions, providing a versatile platform for further chemical modifications.
Properties
CAS No. |
137506-20-8 |
|---|---|
Molecular Formula |
C14H15ClN2O2S2 |
Molecular Weight |
342.9 g/mol |
IUPAC Name |
2-[2-(2-aminoethyldisulfanyl)ethylamino]-3-chloronaphthalene-1,4-dione |
InChI |
InChI=1S/C14H15ClN2O2S2/c15-11-12(17-6-8-21-20-7-5-16)14(19)10-4-2-1-3-9(10)13(11)18/h1-4,17H,5-8,16H2 |
InChI Key |
HVDXEEJMCDOGAI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=C(C2=O)Cl)NCCSSCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


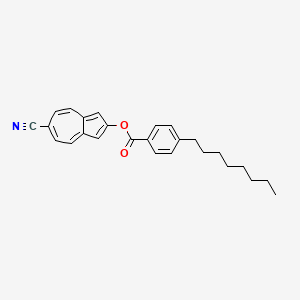
![3-[(E)-(3-Nitrophenyl)diazenyl]-9H-carbazole](/img/structure/B14273751.png)
